4-Ethoxy-3-(pyrrolidine-1-sulfonyl)aniline
Overview
Description
4-Ethoxy-3-(pyrrolidine-1-sulfonyl)aniline is a chemical compound with the molecular formula C12H18N2O3S and a molecular weight of 270.35 g/mol This compound features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, and an aniline moiety substituted with an ethoxy group and a sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethoxy-3-(pyrrolidine-1-sulfonyl)aniline typically involves the construction of the pyrrolidine ring followed by the introduction of the sulfonyl and ethoxy groups. One common approach is to start with an aniline derivative and perform a series of functional group transformations. For example, the ethoxy group can be introduced via an etherification reaction, while the sulfonyl group can be added through sulfonation reactions .
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis processes that are optimized for large-scale production. These methods often utilize readily available starting materials and efficient reaction conditions to maximize yield and minimize costs. The use of catalysts and advanced purification techniques can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Ethoxy-3-(pyrrolidine-1-sulfonyl)aniline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a thiol or sulfide.
Substitution: The aniline moiety can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring .
Scientific Research Applications
4-Ethoxy-3-(pyrrolidine-1-sulfonyl)aniline has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound’s structural features make it a potential candidate for studying biological interactions and enzyme inhibition.
Medicine: Its potential bioactivity suggests applications in drug discovery and development, particularly in designing molecules with specific pharmacological properties.
Mechanism of Action
The mechanism of action of 4-Ethoxy-3-(pyrrolidine-1-sulfonyl)aniline involves its interaction with molecular targets, such as enzymes or receptors. The pyrrolidine ring and sulfonyl group can form specific interactions with active sites, leading to inhibition or modulation of biological pathways. The exact mechanism depends on the specific application and target molecule .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones share the pyrrolidine ring structure and exhibit similar biological activities.
Aniline derivatives: Compounds such as 4-ethoxyaniline and 3-sulfonylaniline have similar functional groups and can undergo comparable chemical reactions.
Uniqueness
4-Ethoxy-3-(pyrrolidine-1-sulfonyl)aniline is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential bioactivity. The presence of both the ethoxy and sulfonyl groups on the aniline moiety, along with the pyrrolidine ring, distinguishes it from other similar compounds and enhances its versatility in various applications .
Properties
IUPAC Name |
4-ethoxy-3-pyrrolidin-1-ylsulfonylaniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O3S/c1-2-17-11-6-5-10(13)9-12(11)18(15,16)14-7-3-4-8-14/h5-6,9H,2-4,7-8,13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYFUPSOGWOVIPI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)N)S(=O)(=O)N2CCCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301249236 | |
Record name | 4-Ethoxy-3-(1-pyrrolidinylsulfonyl)benzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301249236 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
793678-97-4 | |
Record name | 4-Ethoxy-3-(1-pyrrolidinylsulfonyl)benzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=793678-97-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Ethoxy-3-(1-pyrrolidinylsulfonyl)benzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301249236 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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